N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide
説明
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-8-11-18(12-9-16)32(29,30)14-4-7-23(28)25-17-10-13-21(27)19(15-17)24-26-20-5-2-3-6-22(20)31-24/h2-3,5-6,8-13,15,27H,4,7,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMNZKMKSXBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Tosylation: The tosyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Amide Formation: The final step involves the formation of the amide bond, typically achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the hydroxyphenyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole or phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B). This inhibition prevents the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their levels in the brain. The molecular targets include the active sites of the MAO enzymes, where the compound binds and inhibits their activity .
類似化合物との比較
Structural and Functional Group Comparison
Core Structural Features
- Target Compound: Benzothiazole: Aromatic bicyclic system with sulfur and nitrogen atoms. 4-Hydroxyphenyl: Provides a phenolic hydroxyl group for hydrogen bonding. 4-Tosylbutanamide: Combines a sulfonyl (tosyl) group with a flexible butanamide chain.
Similar Compounds from Literature:
Compounds [4–6] : Hydrazinecarbothioamides with sulfonylbenzoyl and difluorophenyl groups.
- Functional Groups : C=S (thioamide), C=O (carbonyl), and sulfonyl .
- Key Difference : Lack benzothiazole but incorporate triazole-thione tautomers.
Compounds (4a–4p): Benzothiazole-acetamide derivatives linked to isoquinoline. Functional Groups: Acetamide, benzothiazole, and tertiary amine . Key Difference: Replace tosylbutanamide with isoquinoline, altering solubility and steric bulk.
Compound: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine. Functional Groups: Thiazol-2-amine, chlorophenyl, and dimethylamino benzylidene. Key Difference: Simpler thiazole core without sulfonyl or amide groups.
Structural Comparison Table
Spectroscopic Data Comparison
IR Spectroscopy :
NMR Analysis :
生物活性
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide, a compound with the chemical formula CHNOS, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article explores various studies that investigate its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 438.5 g/mol
- Molecular Formula : CHNOS
- CAS Number : 941891-21-0
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide exhibit significant anti-cancer properties. These compounds often function through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
- Targeting Specific Pathways : The benzothiazole moiety is known to interact with specific cellular targets, potentially disrupting signaling pathways critical for cancer cell survival and proliferation.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.30 - 157.4 | Inhibition of proliferation | |
| CAMA-1 | 0.16 - 139 | Induction of apoptosis | |
| HCC1954 | 0.51 - 157.2 | ROS generation | |
| SKBR-3 | 0.09 - 93.08 | Targeting signaling pathways |
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of benzothiazole derivatives on breast cancer cell lines, highlighting their potential as drug candidates due to their ability to inhibit cell growth and induce apoptosis . The results suggested that modifications in the chemical structure could enhance efficacy.
- Anti-HIV Activity : Another line of research focused on benzothiazine derivatives, which are structurally related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide. These compounds showed promising anti-HIV activity with EC50 values ranging from 20 to 25 µM, indicating their potential as antiviral agents .
Q & A
Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Condensation reactions between benzo[d]thiazole-2-amine derivatives and 4-tosylbutanoyl chloride under anhydrous conditions.
- Solvent selection (e.g., dimethylformamide or dichloromethane) to dissolve reactants and stabilize intermediates .
- Temperature control (e.g., 0–5°C for acylation steps to minimize side reactions) and pH adjustment (neutral to slightly basic) to favor nucleophilic attack .
- Purification via column chromatography or recrystallization to isolate the target compound.
Key Parameters: Yield optimization requires balancing stoichiometry, reaction time (12–24 hours for completion), and inert atmospheres (N₂ or Ar) to prevent oxidation of sensitive functional groups .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR validate the presence of the benzo[d]thiazole ring (aromatic protons at δ 7.2–8.5 ppm) and tosyl group (distinct methyl singlet at δ 2.4 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 495.12) and fragmentation patterns matching expected substituents .
- HPLC: Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Elemental Analysis: Validates C, H, N, S percentages within ±0.4% of theoretical values .
Q. How can initial biological screening be designed to evaluate its pharmacological potential?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., benzo[d]thiazole derivatives inhibit kinases or DNA topoisomerases) .
- In Vitro Assays:
- Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Dose-Response Curves: Use logarithmic concentration ranges (0.1–100 µM) to establish efficacy thresholds .
- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified tosyl groups (e.g., replacing tosyl with mesyl or triflyl) to assess electronic effects on target binding .
- Bioisosteric Replacement: Replace the hydroxylphenyl group with fluorophenyl or methoxyphenyl to evaluate steric and hydrophobic contributions .
- Pharmacokinetic Profiling: Measure logP (octanol-water partition) to correlate lipophilicity with cellular uptake .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs via X-ray diffraction .
Q. What computational strategies are effective for predicting binding modes and optimizing interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- QSAR Modeling: Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity .
- ADMET Prediction: Employ SwissADME or pkCSM to forecast bioavailability, CYP450 inhibition, and toxicity .
Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement: Use biophysical methods (e.g., SPR or ITC) to measure direct binding affinities .
- Metabolite Profiling: Perform LC-MS to identify degradation products or active metabolites influencing potency .
- Cross-Study Meta-Analysis: Aggregate data from independent labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
